2-Hydroxy-2-phenylpropanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-hydroxy-2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-9(12,8(10)11)7-5-3-2-4-6-7;/h2-6,12H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMFPNQZOBWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-hydroxy-2-phenylpropanimidamide hydrochloride typically involves:
- Formation of a chlorinated phenylpropanolamine intermediate via halogenation (chlorination).
- Subsequent conversion of this intermediate into the amidine derivative.
- Isolation of the hydrochloride salt form for stability and handling.
This approach is consistent with methods used for related compounds such as phenylpropanolamine hydrochloride and amphetamine derivatives, where halogenation and hydrogenation steps are key.
Preparation of Chlorinated Phenylpropanolamine Hydrochloride Intermediate
- React phenylpropanolamine with thionyl chloride in an organic solvent (preferably toluene).
- Slow addition of thionyl chloride to a stirred solution of phenylpropanolamine in toluene.
- Reaction temperature maintained at 55–60 °C for 3–6 hours.
- The chlorinated salt product is insoluble in toluene and precipitates upon cooling to about 10 °C.
- The precipitated chlorinated phenylpropanolamine hydrochloride is recovered by filtration, washed with toluene to remove impurities, and dried under vacuum.
Reaction Conditions and Notes:
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Reagent | Thionyl chloride (SOCl2) |
| Temperature | 55–60 °C |
| Reaction time | 3–6 hours |
| Cooling temperature | ~10 °C |
| Isolation method | Filtration, washing with toluene, vacuum drying |
This step yields a crude chlorinated phenylpropanolamine hydrochloride product that is further purified by aqueous treatment and carbon filtration.
Purification of Crude Chlorinated Intermediate
- The crude chlorinated product is dissolved in purified water.
- The aqueous solution is filtered through a bed of activated carbon (often mixed with diatomaceous earth such as Celatom) to remove impurities that interfere with subsequent reactions.
- The carbon bed is washed with water, and the combined filtrates are used directly in the next step.
This purification is crucial because direct hydrogenation of the crude product without this step results in poor conversion and lower yields.
Conversion to this compound
While direct patents or literature for amidine formation from this intermediate are limited, amidines are commonly prepared by reacting nitriles or analogous precursors with ammonia or amines under acidic conditions. Given the chlorinated phenylpropanolamine hydrochloride intermediate, the amidine hydrochloride may be synthesized by:
- Nucleophilic substitution of the chlorine atom by an amidine group or via transformation of an appropriate nitrile intermediate.
- Hydroxy substitution at the 2-position is maintained, consistent with the 2-hydroxy-2-phenyl structure.
- Acidic conditions (HCl) to form the hydrochloride salt.
Industrial methods for similar amidine hydrochlorides often involve:
| Step | Description |
|---|---|
| Nucleophilic substitution | Chloride replaced by amidine group |
| Hydrolysis or amidination | Formation of amidine functionality |
| Salt formation | Protonation with HCl to yield hydrochloride salt |
Catalytic Hydrogenation (Optional Step)
In related syntheses of phenylpropanolamine derivatives, catalytic hydrogenation is used to reduce chlorinated intermediates to amines or related species:
- Use of palladium-on-carbon catalyst.
- Hydrogen atmosphere at 20–55 °C and 15–50 psi pressure.
- Reaction monitored by HPLC for completion.
- Catalyst removed by filtration post-reaction.
This step may be relevant if reduction of intermediates is needed before amidine formation.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorination of phenylpropanolamine | Phenylpropanolamine + SOCl2 in toluene, 55–60 °C, 3–6 h | Precipitation of chlorinated phenylpropanolamine hydrochloride |
| 2 | Isolation and purification | Filtration, washing with toluene, vacuum drying | Crude chlorinated intermediate purified by carbon filtration in aqueous solution |
| 3 | Carbon filtration | Activated carbon + diatomaceous earth filtration | Removal of impurities for better hydrogenation conversion |
| 4 | Catalytic hydrogenation (if needed) | Pd/C catalyst, H2 atmosphere, 20–55 °C, 15–50 psi | Reduction of chlorinated intermediate to amine derivatives |
| 5 | Amidination and salt formation | Amidination reagents, acidic conditions (HCl) | Formation of this compound |
Research Findings and Considerations
- The chlorination reaction is best performed in toluene to precipitate the chlorinated salt, facilitating easy isolation.
- Purification by carbon filtration significantly improves hydrogenation yields and product purity.
- Hydrogenation conditions are flexible but typically optimized between 20 and 55 °C and moderate hydrogen pressures.
- Amidination steps require careful control of reaction conditions to preserve the hydroxy group and ensure high yield of the amidine hydrochloride.
- Monitoring by HPLC is essential for reaction progress and purity assessment.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-oxo-2-phenylpropanimidamide.
Reduction: Formation of 2-hydroxy-2-phenylpropanamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
2-Hydroxy-2-phenylpropanimidamide hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules, particularly those targeting neurological disorders.
Table 1: Key Pharmaceuticals Derived from this compound
| Pharmaceutical | Target Condition | Mechanism of Action |
|---|---|---|
| Dextroamphetamine | ADHD, Narcolepsy | CNS stimulant, increases dopamine levels |
| Methamphetamine | Obesity, ADHD | Increases release of norepinephrine and dopamine |
| Other Amphetamine Derivatives | Various CNS disorders | Modulation of neurotransmitter release |
Biochemical Research
Applications in Enzyme Studies:
The compound is utilized in biochemical research to study enzyme activity and protein interactions. It aids researchers in elucidating metabolic pathways and understanding cellular functions.
Case Study: Enzyme Kinetics
In a study examining the effect of this compound on enzyme kinetics, researchers found that varying concentrations of the compound influenced the rate of substrate conversion, highlighting its potential as a modulator in enzymatic reactions.
Analytical Chemistry
Use as a Standard:
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It is crucial for the quantification of related compounds within complex mixtures.
Table 2: Chromatographic Techniques Utilizing this compound
| Technique | Application | Advantages |
|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Quality control in pharmaceuticals | High sensitivity and specificity |
| Gas Chromatography | Analysis of volatile compounds | Effective for separating volatile substances |
| Thin Layer Chromatography (TLC) | Preliminary analysis | Quick and cost-effective screening |
Cosmetic Formulations
Potential Antioxidant Properties:
The compound is incorporated into skincare products due to its potential antioxidant properties, which may enhance product efficacy and promote skin health.
Food Industry Applications
Flavor Enhancement:
In the food industry, this compound is utilized as a flavor enhancer, contributing to the sensory qualities of various food products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-Hydroxy-2-phenylpropanimidamide hydrochloride with five structurally related compounds:
Pharmacological and Toxicological Profiles
- Amidine Derivatives : Compounds like 2-(Phenylthio)ethanimidamide hydrochloride () and the target compound share amidine functionality, which is often associated with bioactivity in enzyme inhibition (e.g., proteases or kinases). However, amidines may act as irritants, necessitating precautions during handling .
- Amino Acid Analogs: 2-(Methylamino)-2-phenylacetic acid hydrochloride () resembles phenylglycine derivatives, which can interact with neurotransmitter systems (e.g., GABA or glutamate). Its carboxylic acid group confers acidity, contrasting with the basic amidine .
- Amine Derivatives : 2-Phenyl-1-propanamine hydrochloride () shares structural similarity with amphetamines, suggesting possible central nervous system activity. Primary amine hydrochlorides often exhibit good membrane permeability .
- Safety Considerations: (2S)-2,5-Diaminopentanamide dihydrochloride () highlights that many amidine and amine derivatives lack comprehensive toxicological data, emphasizing the need for hazard mitigation (e.g., avoiding inhalation or skin contact) .
Key Research Findings
Solubility and Stability : Amidines (e.g., 2-Hydroxy-2-phenylpropanimidamide) generally exhibit high water solubility, whereas imidoate esters (e.g., Ethyl 2-hydroxypropanimidoate hydrochloride) are less stable in aqueous environments due to hydrolysis .
Bioactivity Potential: The phenyl group in these compounds enhances interactions with aromatic residues in biological targets, as seen in enzyme inhibitors and receptor modulators .
Synthetic Utility: Compounds like (2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride () demonstrate the versatility of hydrochlorides in drug design, balancing solubility and stability .
Biological Activity
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂O and a molecular weight of 200.67 g/mol. This compound is of significant interest in various fields, particularly due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride, followed by a Beckmann rearrangement. This process can be scaled for industrial production, utilizing precise reaction conditions to ensure high yields and purity.
The biological activity of this compound is attributed to its structural features, particularly the hydroxyl and imidamide groups. These groups enable the compound to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules, potentially modulating enzyme and receptor activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth, which positions it as a candidate for further development in antibiotic therapies.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophages showed that treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, markers associated with inflammation. The results suggest potential therapeutic applications in inflammatory diseases.
Additional Biological Activities
Preliminary research indicates that this compound may also possess antioxidant properties, which could contribute to its overall biological profile. The hydroxyl group is believed to play a crucial role in scavenging free radicals.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Yes | Yes |
| 2-Hydroxy-2-phenylpropanamide | Limited | No |
| 2-Hydroxy-2-phenylpropanamine | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-2-phenylpropanimidamide hydrochloride?
- Methodology :
- Stepwise protection-deprotection : Use Boc anhydride to protect amine groups (e.g., as demonstrated in L-alanine derivatization in ), followed by coupling with phenylamine via HATU/EDC. Deprotection with trifluoroacetic acid yields the free amine, which is then treated with HCl to form the hydrochloride salt .
- By-product mitigation : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of amine to HCl) to avoid excess acid residues. Mechanical isolation (e.g., filtration) and washing with sodium bicarbonate can improve purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) at 1 mL/min flow rate. UV detection at ~207 nm is suitable for quantifying amine-containing compounds (validated in clonidine hydrochloride analysis) .
- NMR/IR : Confirm structural integrity via ¹H/¹³C NMR peaks for hydroxyl (-OH), phenyl, and amidine groups. FTIR can verify N-H stretching (~3300 cm⁻¹) and C=O vibrations .
- Purity thresholds : Aim for ≥95% purity (similar to procainamide hydrochloride standards) .
Q. What stability considerations are critical for long-term storage of this compound?
- Storage conditions :
- Store at -20°C in airtight containers to prevent hydrolysis of the amidine group. Stability data for similar hydrochloride salts (e.g., vimirogant hydrochloride) suggest a shelf life of ≥5 years under these conditions .
- Avoid repeated freeze-thaw cycles for stock solutions; aliquot and use within 1 month .
- Decomposition risks : Exposure to oxidizers may generate hazardous by-products (e.g., NOx, HCl gas) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
- Approach :
- Solvent screening : Test polar (e.g., water, methanol) and non-polar solvents (e.g., diethyl ether) under controlled pH. For example, solubility in methanol (used in L-cysteine hydrochloride studies) may vary with temperature .
- Data normalization : Compare results across studies using standardized conditions (e.g., 25°C, 0.1 M HCl) to isolate solvent effects from experimental variability .
Q. What analytical techniques are critical for resolving data contradictions in studies involving this compound?
- Strategies :
- Cross-validation : Use HPLC (for purity) alongside LC-MS to confirm molecular weight and detect trace impurities (e.g., ethylphenidate in methylphenidate hydrochloride analysis) .
- Thermogravimetric analysis (TGA) : Quantify hygroscopicity or decomposition thresholds (e.g., as applied to L-phenylalaninamide hydrochloride stability studies) .
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Experimental design :
- DoE (Design of Experiments) : Vary parameters like temperature (20–60°C), reaction time (2–24 hrs), and HCl concentration to map yield vs. impurity profiles. For example, coupling reactions with HATU typically require 4–6 hrs at room temperature .
- In-line monitoring : Use UV-Vis spectroscopy to track reaction progress and terminate before by-product formation accelerates .
Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular docking : Simulate binding affinity to enzymes (e.g., RORγt inhibition by vimirogant hydrochloride) using software like AutoDock .
- Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., Th17 differentiation assays for immunomodulatory effects) .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
